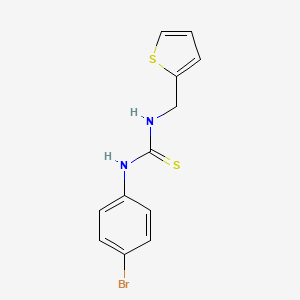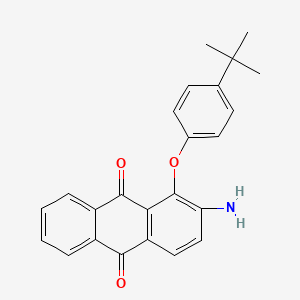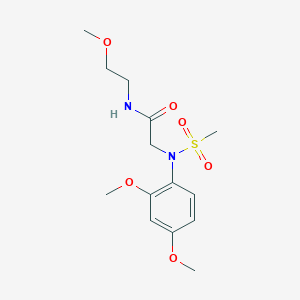![molecular formula C22H27N3O6S B5150794 4-(2-{[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}ETHYL)-1-BENZENESULFONAMIDE](/img/structure/B5150794.png)
4-(2-{[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}ETHYL)-1-BENZENESULFONAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-{[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}ETHYL)-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzenesulfonamide group, a pyrrolidine ring, and a dimethoxyphenethyl moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}ETHYL)-1-BENZENESULFONAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is to begin with the synthesis of the 3,4-dimethoxyphenethylamine, which can be achieved through the reduction of 3,4-dimethoxyphenylacetonitrile . This intermediate is then coupled with a pyrrolidine derivative under appropriate conditions to form the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-{[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}ETHYL)-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
4-(2-{[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}ETHYL)-1-BENZENESULFONAMIDE has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(2-{[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}ETHYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways . The exact mechanism depends on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the pyrrolidine and benzenesulfonamide groups.
3,4-Dimethoxyphenylacetic acid: Another related compound with a simpler structure.
3,4,5-Trimethoxybenzyl chloride: A compound with additional methoxy groups, leading to different chemical properties.
Uniqueness
4-(2-{[1-(3,4-DIMETHOXYPHENETHYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]AMINO}ETHYL)-1-BENZENESULFONAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Propriétés
IUPAC Name |
4-[2-[[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl]amino]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O6S/c1-30-19-8-5-16(13-20(19)31-2)10-12-25-21(26)14-18(22(25)27)24-11-9-15-3-6-17(7-4-15)32(23,28)29/h3-8,13,18,24H,9-12,14H2,1-2H3,(H2,23,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVQNDZONHPAIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)CC(C2=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Ethyl 4-({[(3-butoxyphenyl)carbonyl]carbamothioyl}amino)benzoate](/img/structure/B5150713.png)

![3-(3,4-dimethoxyphenyl)-6-methoxy-1H-benzo[de]cinnoline](/img/structure/B5150730.png)
![1-[(2-prop-2-enoxyphenyl)methyl]piperidine](/img/structure/B5150732.png)
![2-(3,4-dimethoxyphenyl)-N-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methylethanamine](/img/structure/B5150737.png)


![4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}-N-[1-(2-methyl-1,3-thiazol-4-yl)ethyl]benzamide](/img/structure/B5150767.png)
![2-(4-{[2-(ethylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1-piperazinyl)ethanol](/img/structure/B5150770.png)

![1-(4-chlorophenyl)-5-({[2-(dimethylamino)ethyl]amino}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5150784.png)
![N-methyl-N-(tetrahydro-2H-pyran-4-ylmethyl)-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B5150789.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B5150791.png)

